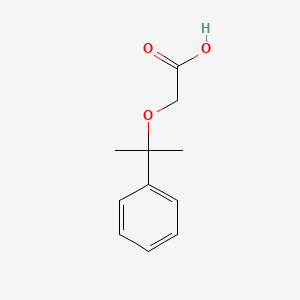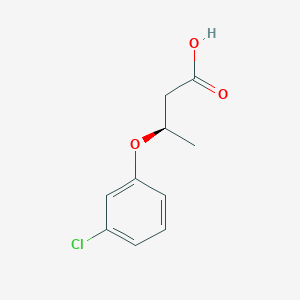
(R)-3-(3-Chlorophenoxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(3-Chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Chlorophenoxy)butanoic acid typically involves the reaction of 3-chlorophenol with an appropriate butanoic acid derivative. One common method is the esterification of 3-chlorophenol with ®-3-hydroxybutanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
Industrial production of ®-3-(3-Chlorophenoxy)butanoic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity ®-3-(3-Chlorophenoxy)butanoic acid.
化学反応の分析
Types of Reactions
®-3-(3-Chlorophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-(3-chlorophenoxy)butanoic acid derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-(3-chlorophenoxy)butanol or other reduced derivatives.
Substitution: Formation of 3-(3-hydroxyphenoxy)butanoic acid or 3-(3-aminophenoxy)butanoic acid.
科学的研究の応用
®-3-(3-Chlorophenoxy)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-3-(3-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
(S)-3-(3-Chlorophenoxy)butanoic acid: The enantiomer of ®-3-(3-Chlorophenoxy)butanoic acid, with similar chemical properties but different biological activities.
3-(4-Chlorophenoxy)butanoic acid: A structural isomer with the chlorine atom in a different position on the phenyl ring.
3-(3-Bromophenoxy)butanoic acid: A halogen-substituted analog with bromine instead of chlorine.
Uniqueness
®-3-(3-Chlorophenoxy)butanoic acid is unique due to its specific chiral configuration and the presence of the chlorine atom on the phenyl ring. This configuration can result in distinct biological activities and interactions compared to its enantiomers and structural isomers.
特性
分子式 |
C10H11ClO3 |
|---|---|
分子量 |
214.64 g/mol |
IUPAC名 |
(3R)-3-(3-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m1/s1 |
InChIキー |
AHQBODRAYUTJOX-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CC(=O)O)OC1=CC(=CC=C1)Cl |
正規SMILES |
CC(CC(=O)O)OC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


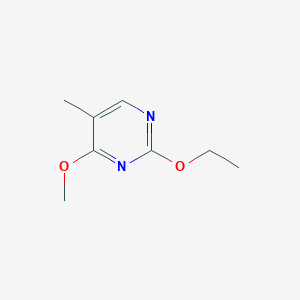
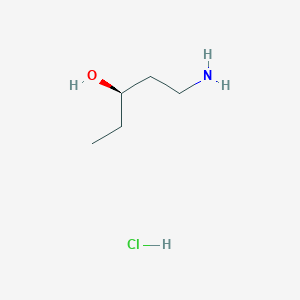
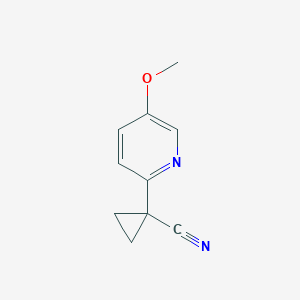
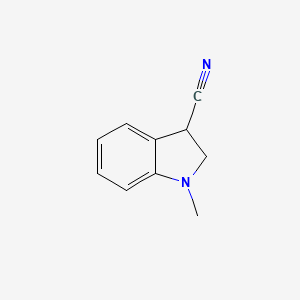
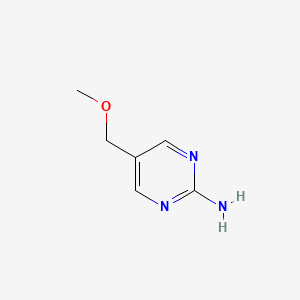
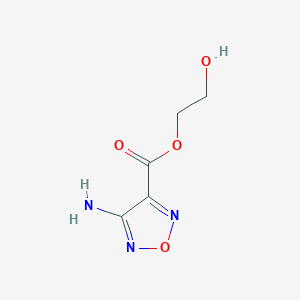
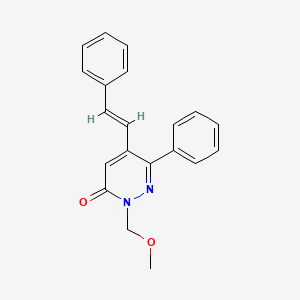


![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)

![4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13099002.png)
